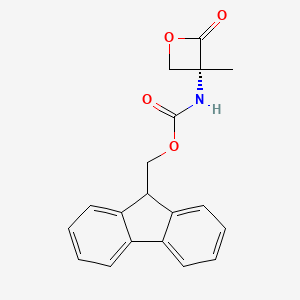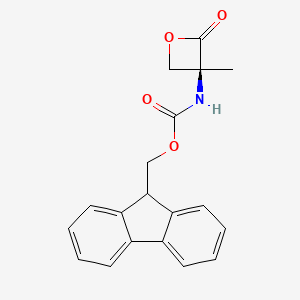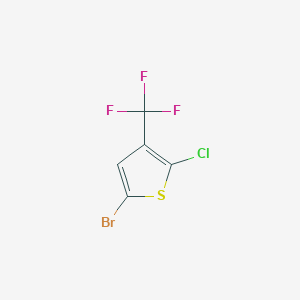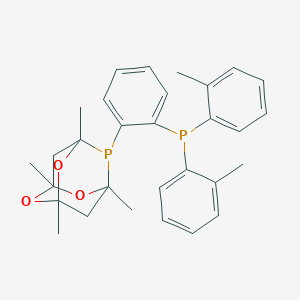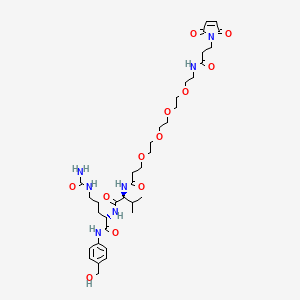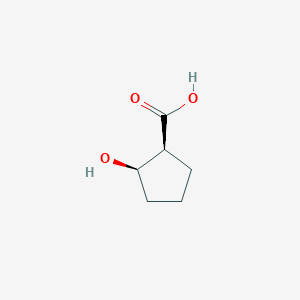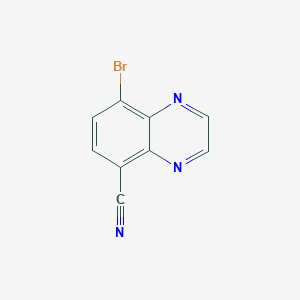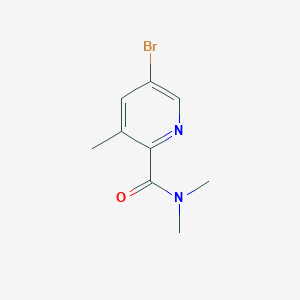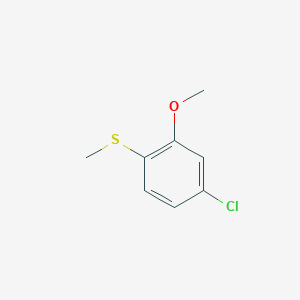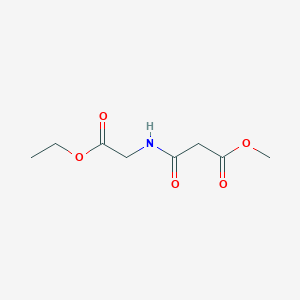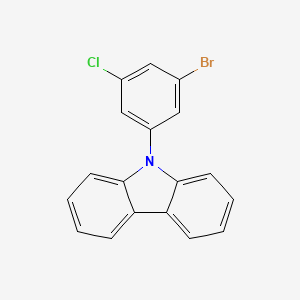![molecular formula C23H31N5O7S B6306829 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid CAS No. 1660127-21-8](/img/structure/B6306829.png)
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid
Descripción general
Descripción
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
Target of Action
The primary target of p-NCS-benzyl-NODA-GA is the Fibroblast Activation Protein (FAP) . FAP is highly expressed on cancer-associated fibroblasts (CAFs) and various tumor cells, playing a crucial role in tumor growth and immunosuppression .
Mode of Action
p-NCS-benzyl-NODA-GA is a peptide and antibody marker that exhibits specific reactivity towards primary amines, such as the lysine group . It is used to label these groups, enabling the tracking and imaging of FAP-expressing cells .
Biochemical Pathways
It is known that the compound plays a role in the immunotherapeutic targeting of fap-expressing cells, which are involved in tumor growth and immunosuppression .
Pharmacokinetics
It is known that the compound is used in pet studies after functionalization with a chelator and suitable radionuclide .
Result of Action
The αFAP-scFv and -IgG4 TMs, which are functionalized with p-NCS-benzyl-NODA-GA, effectively and specifically redirect UniCAR T-cells using 2D, 3D, and in vivo models . Moreover, a remarkably high and specific accumulation of radiolabeled FAP-targeting TMs at the tumor site of xenograft mouse models was observed .
Action Environment
The action environment of p-NCS-benzyl-NODA-GA is primarily within the tumor microenvironment, where FAP is highly expressed . The compound’s action, efficacy, and stability may be influenced by various factors within this environment, including the presence of immune cells, the degree of immunosuppression, and the heterogeneity of antigen expression .
Análisis Bioquímico
Biochemical Properties
p-NCS-benzyl-NODA-GA plays a significant role in biochemical reactions due to its specific reactivity towards primary amines . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the development of novel small and size-extended immunotheranostic UniCAR target modules (TMs) targeting Fibroblast Activation Protein (FAP) .
Cellular Effects
The effects of p-NCS-benzyl-NODA-GA on cells and cellular processes are significant. It influences cell function by interacting with specific biomolecules. For example, it has been used to redirect UniCAR T-cells in 2D, 3D, and in vivo models . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of p-NCS-benzyl-NODA-GA involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is used to functionalize target modules with a chelator and suitable radionuclide for PET studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid typically involves multiple steps. One common method includes the reaction of 1,4,7-triazonane with bromoacetic acid to form the bis(carboxymethyl) derivative. This intermediate is then reacted with 4-isothiocyanatobenzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Aplicaciones Científicas De Investigación
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid is widely used in scientific research due to its ability to form stable complexes with metal ions. Some of its applications include:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the synthesis of advanced materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent with similar coordination properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent used in medical imaging and industrial applications.
Uniqueness
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which provide enhanced stability and specificity in metal ion binding compared to other chelating agents .
Propiedades
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O7S/c29-20(24-13-17-1-3-18(4-2-17)25-16-36)6-5-19(23(34)35)28-11-9-26(14-21(30)31)7-8-27(10-12-28)15-22(32)33/h1-4,19H,5-15H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGSZUCRHWLSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCC2=CC=C(C=C2)N=C=S)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


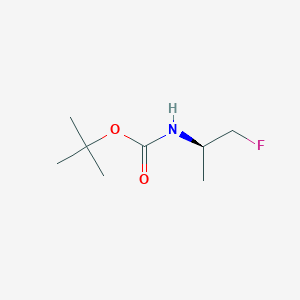
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)
